(2S)-2-(benzenesulfonamido)-4-methylpentanoic acid
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Overview
Description
Benzenesulfonamido is a part of sulfonamides, which are a group of synthetic medicines that contain the sulfonamide chemical group . They are used for a wide range of conditions from diabetes to pain relief . Pentanoic acid, also known as valeric acid, is a carboxylic acid.
Synthesis Analysis
Sulfonamides can be synthesized by the reaction of aniline and sulfonic acid . The synthesis of pentanoic acid can be achieved through various methods, including the oxidation of pentanol.Molecular Structure Analysis
The molecular structure of sulfonamides involves a benzene ring attached to a sulfonamide group . Pentanoic acid has a five-carbon chain with a carboxyl group at one end.Chemical Reactions Analysis
Sulfonamides can participate in a variety of reactions due to the presence of the sulfonamide group . Pentanoic acid, being a carboxylic acid, can undergo typical acid reactions such as esterification and amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present . For instance, sulfonamides, due to the presence of the sulfonamide group, are usually solid at room temperature and have a high melting point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(benzenesulfonamido)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-11(12(14)15)13-18(16,17)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPDKBVKGRHQC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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